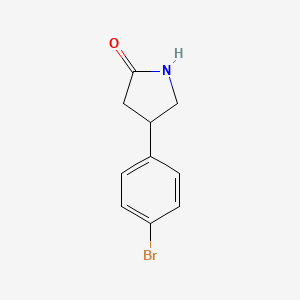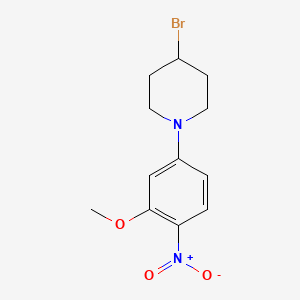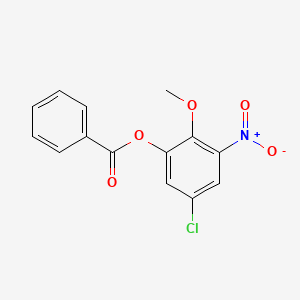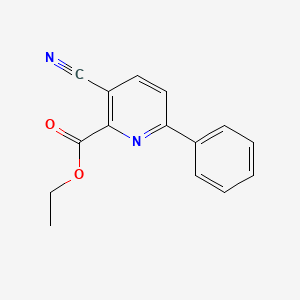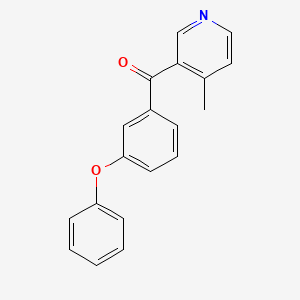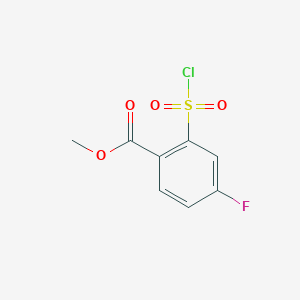
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene was achieved through a continuous-flow double diazotization process . Another method involves treating cyanogen chloride with sulfur trioxide . Methyl-2-(chlorosulfonyl)benzoate and 2-(trifluoromethyl)aniline were taken as starting materials and the whole benzothiazine synthesis was completed in three steps .Molecular Structure Analysis
The molecular structure of Methyl 2-(chlorosulfonyl)-4-fluorobenzoate is represented by the formula C8H7ClO4S .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of m-difluorobenzene involves a double diazotization process from m-phenylenediamine . Another reaction involves [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Methyl 2-(chlorosulfonyl)acetate has a molecular weight of 172.59 and is stored in a refrigerator . Methyl 2-(chlorosulfonyl)benzoate is a white to pale yellow or cream powder .Aplicaciones Científicas De Investigación
Efficient Synthesis Process
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate is synthesized efficiently through a process involving the continuous-flow diazotization of methyl 2-aminobenzoate. This method, conducted in a flow reactor, significantly reduces side reactions such as hydrolysis, even with a high concentration of hydrochloric acid, demonstrating an efficient synthesis approach with a high throughput of diazonium salt solution (Yu et al., 2016).
Synthesis of Related Compounds
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is useful for preparing key intermediates in the manufacture of pesticides, demonstrates another application of closely related compounds. This process utilizes a series of reactions including the Schiemann reaction, oxychlorination, and nitration, showcasing the chemical's versatility in synthesizing complex molecules (Du et al., 2005).
In Organic Electronic Applications
The compound finds applications in the field of organic electronics. For instance, the modification of poly(3,4-ethylenedioxythiophene) with 4-fluorobenzoic acid significantly improves its conductivity, which is crucial for high-efficiency organic solar cells. This exemplifies the role of methyl 2-(chlorosulfonyl)-4-fluorobenzoate derivatives in advancing renewable energy technologies (Tan et al., 2016).
Safety And Hazards
Direcciones Futuras
Thiazine derivatives, which include compounds similar to Methyl 2-(chlorosulfonyl)-4-fluorobenzoate, are biologically active and play an important role in the treatment of various diseases. They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Therefore, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration.
Propiedades
IUPAC Name |
methyl 2-chlorosulfonyl-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNCTHJWHJYMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)


![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)

![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)
